molecular formula C18H17Cl2NOS B1614040 2,4-Dichloro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-29-1

2,4-Dichloro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1614040
CAS No.: 898782-29-1
M. Wt: 366.3 g/mol
InChI Key: KQSBTOUDHDKQMG-UHFFFAOYSA-N
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Description

2,4-Dichloro-2’-thiomorpholinomethyl benzophenone is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a benzophenone moiety, which contribute to its distinct chemical behavior.

Scientific Research Applications

2,4-Dichloro-2’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2’-thiomorpholinomethyl benzophenone is not explicitly mentioned in the available resources. It is used for pharmaceutical testing , suggesting that it may interact with biological systems in a specific manner.

Safety and Hazards

The safety data sheet (SDS) for 2,4-Dichloro-2’-thiomorpholinomethyl benzophenone is available . The SDS provides information on the potential hazards of the compound, as well as recommended handling and storage procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with thiomorpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain reactions.

    Thiomorpholine derivatives: These compounds may have different substituents, leading to variations in their chemical behavior and applications.

Uniqueness

2,4-Dichloro-2’-thiomorpholinomethyl benzophenone is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBTOUDHDKQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643839
Record name (2,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-29-1
Record name (2,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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